Cinnarizine
Overview
Description
Cinnarizine Description and Case Studies
Cinnarizine is a medication primarily used for the treatment of vertigo and circulatory disorders. It is a piperazine derivative with calcium antagonist and anticonvulsant properties. Cinnarizine has been implicated in the aggravation or induction of parkinsonism in elderly patients, which may be due to its effects on mitochondrial respiration and the activities of the individual respiratory chain complexes . It has also been found to inhibit the MgATP-dependent generation of a transmembrane proton electrochemical gradient, which may contribute to drug-induced parkinsonism . In the context of chronic asthma, cinnarizine has shown an anti-asthmatic effect, potentially offering a protective effect when taken systemically .
Synthesis Analysis
The synthesis of cinnarizine and related antihistamines such as cyclizine and buclizine from bulk alcohols has been developed into a four-step continuous process. This process involves the use of HCl to synthesize intermediate chlorides with excellent yields and short reaction times. The continuous-flow multistep synthesis allows for inline separation and collection of pure products, which can then be used immediately in subsequent steps .
Molecular Structure Analysis
Cinnarizine's molecular interactions during drug precipitation from lipid-based formulations have been studied. It was found that molecular interactions between cinnarizine and lipolysis products affect the morphology of precipitated drug formed during in vitro lipolysis. Techniques such as X-ray powder diffraction, solid-state nuclear magnetic resonance, and differential scanning calorimetry suggest interactions between fatty acids and cinnarizine, favoring amorphous precipitation .
Chemical Reactions Analysis
Cinnarizine has been shown to inhibit lipid peroxidation in various biological systems, including intact red cells. This antioxidant activity may contribute to some of the therapeutic effects of the drug. The inhibition of lipid peroxidation by cinnarizine is significant, as it can inhibit copper-induced red-cell lipid peroxidation by 85% at concentrations as low as 5 microM .
Physical and Chemical Properties Analysis
The bioavailability of cinnarizine, a poorly soluble drug, can be enhanced by reducing its particle size to the nanoscale. Nanosuspensions of cinnarizine have been created using precipitation-ultrasonication, stabilized by Poly vinyl alcohol (PVA). These nanosuspensions exhibit significantly higher dissolution rates compared to pure cinnarizine, and in vivo studies in rats have shown that the Cmax and AUC values of the nanosuspension are approximately 2.8-fold and 2.7-fold greater than that of the reference preparation, respectively . Additionally, cinnarizine can precipitate in an amorphous-salt form during in vitro digestion of lipid-based formulations, which is linked to an ionic interaction between the drug and fatty acid molecules produced upon lipid digestion .
Electrochemical Analysis
The electrochemical behavior of cinnarizine has been explored using voltammetric methods. At a multi-walled carbon nanotube (MWCNT)-modified glassy carbon electrode, cinnarizine shows an irreversible oxidation peak, which can be exploited for sensitive detection of the drug. Differential-pulse voltammetry has been used to determine cinnarizine in pharmaceutical samples and urine, with a detection limit of 2.58x10(-9) M .
Scientific Research Applications
1. Vascular and Blood Flow Effects
Cinnarizine has been extensively studied for its effects on blood flow and vascular conditions. It has demonstrated significant efficacy in improving blood flow, particularly in patients with peripheral obliterative arterial diseases (POAD). Research suggests that cinnarizine improves exercise tolerance in individuals with peripheral obliterative disease and enhances blood flow in both healthy subjects and patients with vascular disease. Notably, it has been shown to reduce whole-blood viscosity in patients with POAD, which may be attributed to an increase in red blood cell deformability (De Crée et al., 1979); (Di Perri et al., 1979).
2. Therapeutic Applications in Vestibular Disorders
Cinnarizine has been identified as an effective treatment for conditions related to the inner ear and vestibular disorders, such as vertigo. Its efficacy in reducing the reaction to labyrinthine stimulation in both normal subjects and patients with vertigo has been documented. This suggests its potential as a therapeutic agent for managing vestibular disorders and related symptoms (Philipszoon, 1962); (Daly & Cohen, 1965).
3. Potential in Psychiatric Disorders
Cinnarizine has been explored for its potential antipsychotic properties in animal models of psychosis. Studies indicate that cinnarizine could effectively counteract hyperlocomotion induced by pharmacological models of psychosis. Its mechanism of action, which involves moderate antagonistic properties at dopamine D2 receptors, aligns with that of many antipsychotic drugs, suggesting its potential application in this field (Dall’igna et al., 2005).
4. Application in Asthma Treatment
Research has indicated the potential use of cinnarizine in treating chronic asthma. Its mechanism, involving inhibition of calcium ion transport across smooth muscle cell membranes, might contribute to its anti-asthmatic effect. A study demonstrated significant improvement in peak flow rate in patients with chronic asthma treated with cinnarizine, suggesting its potential as a new family of anti-asthmatic drugs (Emanuel et al., 1979).
properties
IUPAC Name |
1-benzhydryl-4-[(E)-3-phenylprop-2-enyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/b13-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DERZBLKQOCDDDZ-JLHYYAGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7002-58-6 (di-hydrochloride) | |
Record name | Cinnarizine [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80859311 | |
Record name | 1-(Diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cinnarizine | |
CAS RN |
16699-20-0, 298-57-7 | |
Record name | 1-(Diphenylmethyl)-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16699-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinnarizine [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazine, (E)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290687 | |
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Record name | 1-(Diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-1-benzhydryl-4-cinnamylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.030 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cinnarizine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.514 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CINNARIZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DI2E1X18L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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